molecular formula C10H15BrN2O B13064795 (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

Cat. No.: B13064795
M. Wt: 259.14 g/mol
InChI Key: DGSUWXICAOTBBV-UHFFFAOYSA-N
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Description

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol is a brominated imidazole derivative featuring a cyclohexyl substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 5-position. This compound is structurally distinct due to the bulky cyclohexyl group, which enhances lipophilicity, and the bromine atom, which influences electronic properties and reactivity.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C10H15BrN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h7,14H,1-6H2,(H,12,13)

InChI Key

DGSUWXICAOTBBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(N2)CO)Br

Origin of Product

United States

Preparation Methods

Cyclization of Amido-Nitriles with Nickel Catalysis

One reported method involves the cyclization of amido-nitriles catalyzed by nickel complexes under mild conditions. This approach allows the formation of the imidazole ring bearing the cyclohexyl substituent at the 2-position. The bromine atom is introduced selectively at the 4-position through controlled bromination reactions, while the hydroxymethyl group is installed at the 5-position via subsequent functional group transformations.

Key features:

  • Mild reaction conditions preserve sensitive functional groups.
  • Nickel catalysis promotes efficient ring closure.
  • Bromination is controlled to avoid polybromination.
  • The hydroxymethyl group is typically introduced by reduction of a formyl or nitrile precursor at the 5-position.

Bromination Techniques

Selective bromination at the 4-position is critical. Traditional methods using N-bromosuccinimide (NBS) can lead to overbromination or dibromo derivatives. Strategies to enhance selectivity include:

  • Protecting groups on the imidazole nitrogen to direct bromination.
  • Controlled temperature and reagent stoichiometry.
  • Use of milder brominating agents under inert atmosphere.

Functionalization to Hydroxymethyl Group

The hydroxymethyl group at the 5-position is often introduced by reduction of a formyl intermediate (imidazole-5-carbaldehyde) using reducing agents such as sodium borohydride (NaBH4) or sodium tetrahydroborate in methanol.

Typical conditions:

Reducing Agent Solvent Temperature Reaction Time Yield (%)
Sodium borohydride Methanol 5–20 °C 3 hours 78%
Sodium tetrahydroborate Methanol 20 °C 1 hour 51%

These conditions yield the corresponding imidazolylmethanol derivatives with good purity after chromatographic purification.

Detailed Reaction Scheme Example

Step Reagents and Conditions Purpose Outcome
1 Cyclization of amido-nitrile with nickel catalyst Form imidazole ring with cyclohexyl substituent at C-2 Imidazole intermediate
2 Selective bromination with NBS or alternative brominating agent Introduce bromine at C-4 position 4-Bromo-2-cyclohexylimidazole
3 Oxidation to formyl intermediate at C-5 (if necessary) Prepare for hydroxymethyl group installation 4-Bromo-2-cyclohexylimidazole-5-carbaldehyde
4 Reduction with NaBH4 in methanol at 5–20 °C Convert formyl to hydroxymethyl group (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol

Research Findings and Optimization Notes

  • The use of nickel catalysis in cyclization improves yield and reduces byproducts compared to traditional acid-catalyzed methods.
  • Bromination selectivity is enhanced by protecting the imidazole nitrogen or by stepwise bromination and selective debromination, though the latter can be challenging due to side reactions and purity issues.
  • Reduction of the formyl intermediate to the hydroxymethyl group is efficient with sodium borohydride, with temperature control critical to avoid over-reduction or decomposition.
  • Purification typically involves silica gel chromatography with solvent systems such as methanol/chloroform or dichloromethane/methanol to isolate the pure product.

Summary Table of Preparation Parameters

Parameter Method/Condition Remarks
Cyclization Catalyst Nickel complex Mild, efficient ring closure
Bromination Agent N-Bromosuccinimide (NBS) or selective brominating agents Control to avoid dibromination
Reduction Agent Sodium borohydride or sodium tetrahydroborate Effective for hydroxymethyl installation
Solvent for Reduction Methanol Commonly used, facilitates reduction
Temperature for Reduction 5–20 °C Lower temperatures improve selectivity and yield
Yield of Final Step 51–78% Depends on reducing agent and conditions

Chemical Reactions Analysis

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:

Scientific Research Applications

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine and cyclohexyl groups may enhance the compound’s binding affinity and specificity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Hydroxymethyl Substituents

  • (1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol (CAS 151012-31-6) Structure: Contains bromobenzyl, butyl, and chloro substituents. Key Differences: The bromobenzyl group introduces aromaticity, while the butyl chain increases hydrophobicity compared to the cyclohexyl group. The chloro substituent at the 4-position enhances electrophilicity. Molecular Weight: 357.67 g/mol (vs. ~300–350 g/mol estimated for the target compound). Applications: Likely used as a synthetic intermediate for bioactive molecules .
  • [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol Derivatives Structure: Nitro and methyl groups at the 5- and 1,2-positions, respectively, with a hydroxymethylphenyl moiety. Key Differences: The nitro group enhances redox activity, making it suitable for antimicrobial applications. Methyl groups reduce steric hindrance compared to cyclohexyl.

Functional Group Variations

  • (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS 1092554-28-3) Structure: Nitro and methyl groups replace the cyclohexyl and 2-position substituents. Reactivity: The nitro group increases electrophilicity, favoring nucleophilic substitution reactions. Bromine at the 4-position stabilizes the ring electronically. Similarity Score: 0.81 (structural similarity to the target compound) .
  • 2-Butyl-5-chloro-1H-imidazole-4-methanol (ECHA 79047-41-9) Structure: Chloro and butyl substituents with a hydroxymethyl group. Key Differences: The absence of bromine reduces molecular weight (C8H13ClN2O) and alters halogen-dependent reactivity. Applications: Potential precursor for agrochemicals due to lipophilic substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Profile
Target Compound ~330 (estimated) 4-Bromo, 2-cyclohexyl N/A Moderate electrophilicity, stable
(1-(4-Bromobenzyl)-...)methanol 357.67 4-Chloro, 2-butyl N/A High hydrophobicity, SN2 reactive
[4-(1,2-Dimethyl-5-nitro...)methanol 292.3 (estimated) 5-Nitro, 1,2-dimethyl 120 Redox-active, antimicrobial

Biological Activity

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol is a compound belonging to the imidazole family, which has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₀H₁₅BrN₂O
  • Molecular Weight : 259.14 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC₁₀H₁₅BrN₂O
Molecular Weight259.14 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various molecular targets. The imidazole ring can engage with enzymes and receptors, modulating their activities. The presence of the bromine atom and cyclohexyl group may enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing interactions with target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Antifungal Properties

In addition to its antibacterial effects, this compound shows promising antifungal activity. Studies have demonstrated its efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, including prostate and breast cancer lines. The cytotoxicity appears to be dose-dependent, with IC50 values indicating significant anti-proliferative effects at specific concentrations .

Case Studies

  • Cytotoxic Evaluation : In a study evaluating the effects on prostate cancer cell lines (PC3 and DU145), this compound exhibited a dose-dependent decrease in cell viability over 72 hours, with IC50 values indicating higher sensitivity in PC3 cells compared to DU145 cells .
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Comparative Analysis

When compared to other imidazole derivatives, such as 4-Bromo-1H-imidazole and N-(4-cyanophenyl)-1H-imidazol-4-amines, this compound demonstrates unique properties due to its cyclohexyl substituent and hydroxymethyl group. These modifications may enhance its biological activity and specificity towards certain targets.

CompoundAntimicrobial ActivityCytotoxicity IC50 (µM)
This compoundHigh26.43 (PC3)
4-Bromo-1H-imidazoleModerate32.01
N-(4-cyanophenyl)-1H-imidazol-4-aminesLow41.85

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